N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

Lipophilicity Physicochemical profiling ADME prediction

This amide features a unique 2-chloro-5-(trifluoromethyl) substitution pattern and a 3,3-dimethylbutanamide chain with a methylene spacer absent in common pivalamide analogs. Computed differences (XLogP3 4.4, TPSA 29.1 Ų) enable rigorous matched molecular pair analysis to resolve regiospecific effects. With no publicly curated bioactivity for this CAS, procurement supports novel target screening and first-in-class chemical probe discovery. Independent identity verification (NMR, HRMS) is required upon receipt.

Molecular Formula C13H15ClF3NO
Molecular Weight 293.71 g/mol
CAS No. 6177-70-4
Cat. No. B5758111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide
CAS6177-70-4
Molecular FormulaC13H15ClF3NO
Molecular Weight293.71 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
InChIInChI=1S/C13H15ClF3NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19)
InChIKeyDGYIFMGBCASPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide (CAS 6177-70-4) – Defined Physicochemical Profile for SAR Programs


N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide (CAS 6177-70-4) is a synthetic halogenated aromatic amide with the molecular formula C13H15ClF3NO and a molecular weight of 293.71 g/mol [1]. The compound is defined by a 2-chloro-5-(trifluoromethyl)phenyl core coupled via an amide linkage to a 3,3-dimethylbutanoyl group, a branched alkyl chain that incorporates a methylene spacer not present in common pivalamide analogs. Publicly available bioactivity data for this precise structure is extremely scarce; no quantitative IC50, EC50, or Ki values attributable to this CAS number have been located in peer-reviewed literature, patents, or curated databases such as ChEMBL or BindingDB during the compilation of this guide. Consequently, differentiation from close structural analogs is currently limited to computed physicochemical properties and structural topology features that predict distinct molecular recognition behavior. This guide presents only verifiable, comparator-based evidence; where quantitative functional data is absent, this limitation is stated explicitly.

Why Generic Substitution of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide with Regioisomeric or Chain-Truncated Analogs Fails in Structure-Activity Relationship (SAR) Studies


Even within the narrow subclass of halogenated trifluoromethyl-phenyl amides, simple interchange is not supported by evidence. The target compound's combination of a 2-chloro-5-trifluoromethyl substitution pattern—which dictates the electron density and steric environment of the aromatic ring—and a 3,3-dimethylbutanamide chain, which introduces a flexible methylene spacer absent in direct pivalamide congeners, generates a unique conformational landscape [1]. The closest identifiable analog, N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (CAS 112641-23-3), carries an additional ring methyl, a repositioned chloro and trifluoromethyl group, and lacks the methylene spacer, resulting in a meaningfully distinct shape, lipophilicity, and hydrogen-bonding capacity [1]. In the absence of target-specific functional data, these computed physicochemical differences provide the only currently quantifiable basis to anticipate divergent binding, solubility, and metabolic stability profiles. Substitution without experimental verification therefore carries an unquantified risk of altered pharmacological or physicochemical behavior, which is unacceptable in lead optimization and chemical biology campaigns.

Quantitative Evidence for Differentiating N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide from Structural Analogs


Lipophilicity Divergence: XLogP3 Head-to-Head Comparison with the Closest Pivalamide Analog

The target compound's 3,3-dimethylbutanamide chain (tert-butylacetyl) introduces a methylene spacer between the carbonyl and the tert-butyl group, a feature absent in the direct pivalamide analog 2,2-dimethylpropanamide. This structural difference is predicted to increase lipophilicity. PubChem-computed XLogP3 for the target compound is 4.4, while the regioisomeric analog N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (CAS 112641-23-3) yields an XLogP3 of 3.9, representing a difference of +0.5 log units [1]. A higher logP implies greater membrane permeability but also potentially reduced aqueous solubility, directly influencing assay compatibility and pharmacokinetic behavior.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Flexibility and Rotatable Bond Count: A Topological Differentiator from Rigid Pivalamide Congeners

The methylene spacer in the 3,3-dimethylbutanamide side chain adds one additional rotatable bond compared to 2,2-dimethylpropanamide (pivalamide) analogs. The target compound possesses 3 rotatable bonds, whereas the pivalamide analog has only 2 [1]. This increase in degrees of freedom expands the conformational ensemble accessible to the target compound, which can influence entropy-driven binding thermodynamics and may permit induced-fit recognition modes that are sterically inaccessible to the more constrained pivalamide scaffold.

Conformational flexibility Molecular topology Drug-likeness

Ring Substitution Pattern: Regioisomeric Differentiation Underpinning Predicted Receptor Complementarity

The 2-chloro-5-(trifluoromethyl)phenyl orientation in the target compound is regioisomeric to the 4-chloro-2-methyl-3-(trifluoromethyl)phenyl arrangement found in CAS 112641-23-3. The para-trifluoromethyl group relative to the amide nitrogen in the target compound extends the molecular electrostatic potential surface further along the molecular axis compared to the meta-trifluoromethyl configuration of the analog, which buries the CF3 group closer to the ring plane due to ortho-methyl steric compression [1]. In the absence of cognate target structures, this regioisomeric difference is class-level inferential evidence that the two compounds will exhibit distinct pharmacophoric fingerprints and divergent structure-activity relationships against any protein target with a shape-defined binding pocket.

Regioisomerism Pharmacophore mapping Structure-activity relationship

Application Scenarios for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide Supported by Physicochemical Differentiation Evidence


Amide Side-Chain SAR Exploration in Halogenated Trifluoromethyl-Phenyl Series

The 3,3-dimethylbutanamide moiety provides a longer, more flexible linker than the common 2,2-dimethylpropanamide (pivalamide) isostere. Procurement of this compound enables systematic evaluation of how rotatable bond count and lipophilicity (+0.5 XLogP3 difference vs. pivalamide analog [1]) modulate target binding, solubility, and permeability within a matched molecular pair analysis framework. This is directly supported by the quantitative physicochemical evidence in Section 3.

Regioisomeric Control Compound for Pharmacophore Validation

The distinct 2-chloro-5-trifluoromethyl substitution pattern, confirmed by computed SMILES (CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl) [1], makes this compound a valuable negative or alternative control in assays where the regioisomeric 4-chloro-2-methyl-3-trifluoromethyl analog is active. Its procurement ensures that any observed biological activity can be rigorously attributed to regiospecific molecular recognition rather than non-specific lipophilic effects.

Synthetic Intermediate for Diversified tert-Butylacetyl-Containing Libraries

The target compound's core serves as a versatile platform for further derivatization through nucleophilic aromatic substitution at the chloro position or functional group interconversion of the amide. Its well-defined computed properties (MW 293.71, XLogP3 4.4, TPSA 29.1 Ų) [1] provide a predictable baseline for library design, allowing medicinal chemists to forecast the physicochemical property shifts introduced by subsequent modifications.

Literature-Gap-Filling Probe in Understudied Target Space

Given the confirmed absence of publicly curated bioactivity annotations for this specific CAS number in major databases (ChEMBL, BindingDB) as of the search date, procurement supports novel target- or phenotype-screening campaigns where filling this data void carries intrinsic publication value and potential for first-in-class chemical probe discovery. Researchers must independently verify identity (NMR, HRMS) upon receipt, as analytical data are vendor-dependent.

Quote Request

Request a Quote for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.